
D-myo-inositol (1,2,4,5,6)-pentakisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1D-myo-inositol 1,2,4,5,6-pentakisphosphate(10-) is decaanion of 1D-myo-inositol 1,2,4,5,6-pentakisphosphate arising from global deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a 1D-myo-inositol 1,2,4,5,6-pentakisphosphate.
Aplicaciones Científicas De Investigación
Synthesis and Metabolism
D-myo-inositol (1,2,4,5,6)-pentakisphosphate has been synthesized and studied for its metabolism in tissue extracts, particularly in fetal calf thymus. It was observed that this compound undergoes phosphorylation to myo-inositol hexakisphosphate (InsP6) and presents unique metabolic pathways compared to its isomers (Rudolf et al., 1997).
Biological Occurrence and Phosphorylation
Research has identified various myo-inositol pentakisphosphates, including this compound, in different biological systems like slime mould, mung-bean seedlings, and human cells. Their phosphorylation to myo-inositol hexakisphosphate by ATP-dependent kinase activities has been extensively studied (Stephens et al., 1991).
Chemical Synthesis for Biological Studies
A tethered derivative of myo-inositol pentakisphosphate (IP5) was synthesized for facilitating immobilization in biological studies, such as pull-down experiments and surface plasmon resonance studies. This innovation aids in understanding the biological roles and physiological functions of myo-inositol pentakisphosphate in cells (Gregory et al., 2015).
Enzymatic Synthesis and Allosteric Effects
Research on murine bone macrophages has revealed the presence of enzymes capable of synthesizing myo-inositol pentakisphosphate from myo-inositol tetrakisphosphate. This process indicates the role of myo-inositol pentakisphosphate in biological signaling pathways (Stephens et al., 1988).
Chromatographic Separation and Analysis
Gradient ion chromatography has been used to separate and analyze inositol phosphates, including myo-inositol pentakisphosphates. This method helps in understanding the distribution and composition of these compounds in various biological sources like calf brains and soybean seeds (Phillippy & Bland, 1988).
Metabolic and Physiological Insights
The study of myo-inositol hexakisphosphate and its partially dephosphorylated products, including this compound, has provided insights into their origins, bioavailability, and degradation pathways in the environment. This research highlights the complexity and significance of these compounds in ecological and physiological contexts (Wu et al., 2015).
Propiedades
Fórmula molecular |
C6H7O21P5-10 |
|---|---|
Peso molecular |
569.98 g/mol |
Nombre IUPAC |
[(1S,2R,4R,5R)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/p-10/t1?,2-,3-,4-,5+,6?/m1/s1 |
Clave InChI |
CTPQAXVNYGZUAJ-WWHKVMGRSA-D |
SMILES isomérico |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



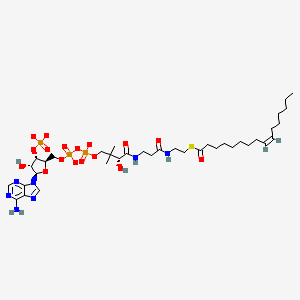
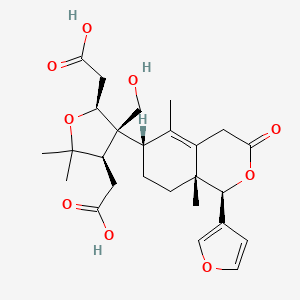
![2-Hydroxy-5-[(2-hydroxy-6-methyl-3-sulfophenyl)methyl]-3-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B1263599.png)
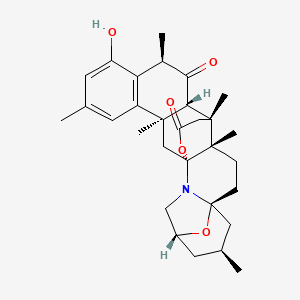
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3E)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B1263602.png)
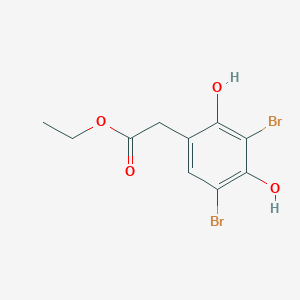
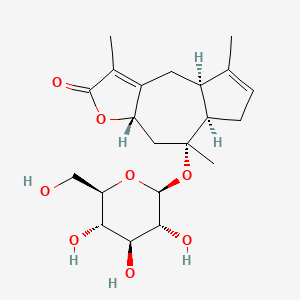

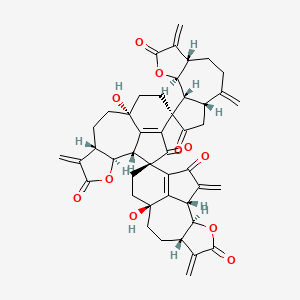
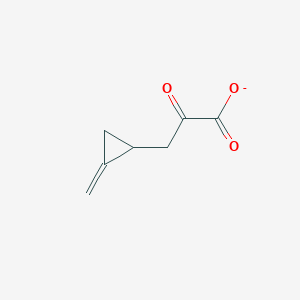
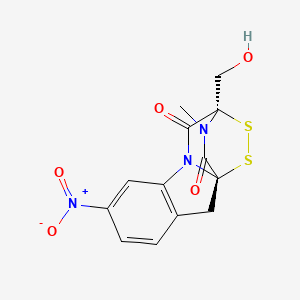
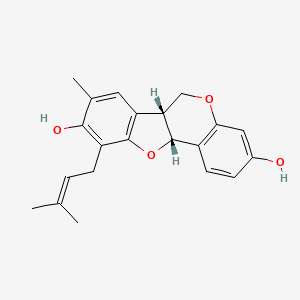

![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one; (2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chroman-4-one](/img/structure/B1263618.png)